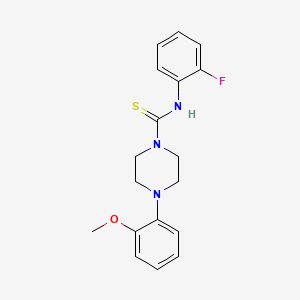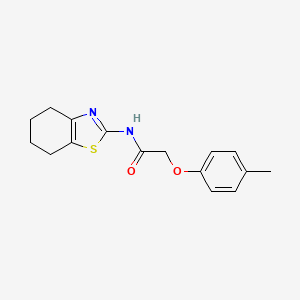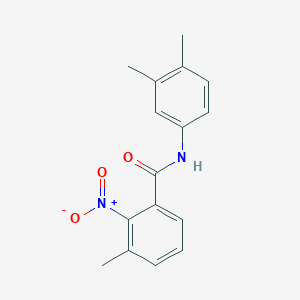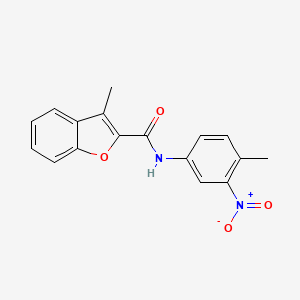
5-(isobutylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(isobutylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as IB-MECA and is a selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is expressed in various tissues throughout the body, including the brain, heart, and immune system. The selective activation of this receptor has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The mechanism of action of IB-MECA involves the selective activation of the adenosine A3 receptor. This receptor is coupled to G proteins, which are involved in a variety of signaling pathways throughout the body. The activation of the adenosine A3 receptor by IB-MECA has been shown to modulate these signaling pathways, resulting in a variety of physiological effects.
Biochemical and Physiological Effects:
The activation of the adenosine A3 receptor by IB-MECA has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is the inhibition of pro-inflammatory cytokine production, which can help to reduce inflammation and associated tissue damage. Additionally, IB-MECA has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the primary advantages of using IB-MECA in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to specifically target this receptor and study its effects in isolation. Additionally, IB-MECA has been extensively studied and optimized for use in lab experiments, ensuring the production of high-quality and consistent results. However, one of the limitations of using IB-MECA is its potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research involving IB-MECA. One of the most promising areas of research is in the development of novel cancer therapies. Studies have shown that the activation of the adenosine A3 receptor by IB-MECA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, IB-MECA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the potential off-target effects of IB-MECA, which can help to improve the interpretation of results in lab experiments.
合成法
The synthesis of IB-MECA is a complex process that involves several steps. The initial step involves the preparation of 2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, which is then reacted with isobutylamine to form IB-MECA. This synthesis method has been extensively studied and optimized to ensure the production of high-quality IB-MECA for scientific research purposes.
科学的研究の応用
IB-MECA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the activation of the adenosine A3 receptor by IB-MECA can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel cancer therapies. Additionally, IB-MECA has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
特性
IUPAC Name |
2-(2-methylphenyl)-5-(2-methylpropylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)9-17-15-13(8-16)18-14(19-15)12-7-5-4-6-11(12)3/h4-7,10,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFODLLWEPDCYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)

![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)
![4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)
